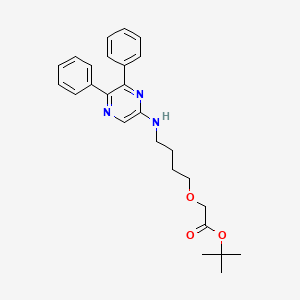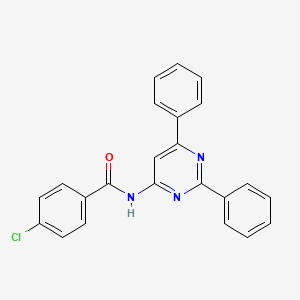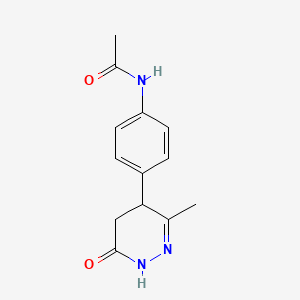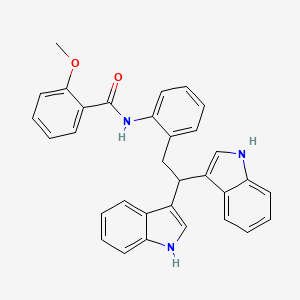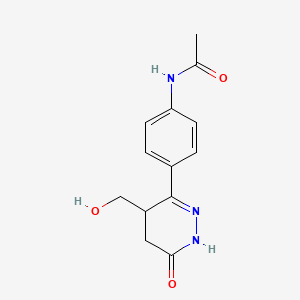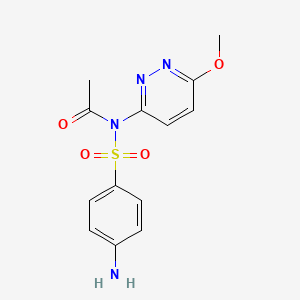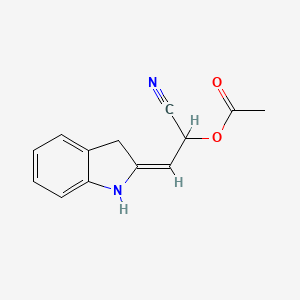
1-Cyano-2-(indolin-2-ylidene)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2-(indolin-2-ylidene)ethyl acetate is a compound that features an indole moiety, which is a significant structure in organic chemistry due to its presence in many natural products and pharmaceuticals. The indole nucleus is known for its diverse biological activities, making derivatives of indole, such as this compound, of great interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2-(indolin-2-ylidene)ethyl acetate typically involves the reaction of indole derivatives with cyanoacetates under specific conditions. One common method includes the condensation of indole-3-aldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-2-(indolin-2-ylidene)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-Cyano-2-(indolin-2-ylidene)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyano-2-(indolin-2-ylidene)ethyl acetate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Oxindole derivatives: Compounds with an oxidized indole nucleus, showing different biological activities.
Spiroindole derivatives: Compounds with a spirocyclic structure fused to the indole nucleus, used in drug design.
Uniqueness
1-Cyano-2-(indolin-2-ylidene)ethyl acetate is unique due to its cyano and acetate functional groups, which confer distinct chemical reactivity and biological properties compared to other indole derivatives. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
[(2E)-1-cyano-2-(1,3-dihydroindol-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C13H12N2O2/c1-9(16)17-12(8-14)7-11-6-10-4-2-3-5-13(10)15-11/h2-5,7,12,15H,6H2,1H3/b11-7+ |
InChI Key |
OAQSGNGHGAYZBP-YRNVUSSQSA-N |
Isomeric SMILES |
CC(=O)OC(/C=C/1\CC2=CC=CC=C2N1)C#N |
Canonical SMILES |
CC(=O)OC(C=C1CC2=CC=CC=C2N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
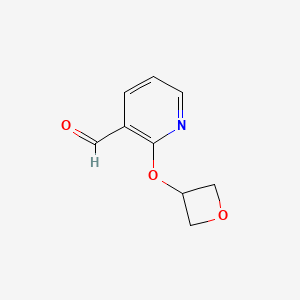
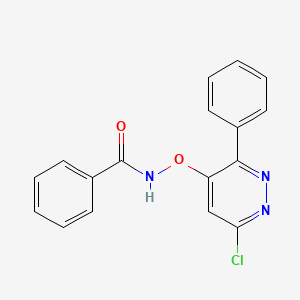
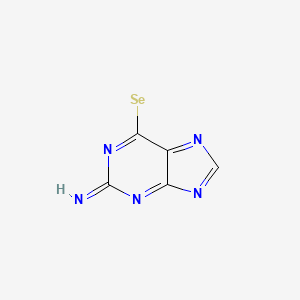

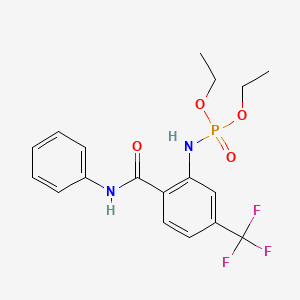
![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)
![Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B12933196.png)
